Enantioselective Pharmacokinetics: (R)-HCQ Exhibits Significantly Higher Exposure and Longer Half-Life than (S)-HCQ
Following a single oral dose of 200 mg racemic HCQ sulfate to healthy subjects, (R)-Hydroxychloroquine demonstrated significantly greater systemic exposure and slower elimination compared to (S)-HCQ [1].
| Evidence Dimension | Area Under the Curve (AUC) |
|---|---|
| Target Compound Data | 62 +/- 3% of total racemic HCQ AUC |
| Comparator Or Baseline | (S)-HCQ: 38% of total racemic HCQ AUC (inferred) |
| Quantified Difference | (R)-HCQ accounts for 62% vs. 38% for (S)-HCQ |
| Conditions | Healthy male subjects (n=23), single oral dose of 200 mg racemic HCQ sulfate [1] |
Why This Matters
The dominance of (R)-HCQ in systemic exposure dictates that total HCQ plasma measurements in racemic drug studies are primarily reflective of the R-enantiomer's pharmacokinetics, which must be accounted for in PK/PD modeling and therapeutic drug monitoring.
- [1] Ducharme, J., et al. (1995). Enantioselective disposition of hydroxychloroquine after a single oral dose of the racemate to healthy subjects. British Journal of Clinical Pharmacology, 40(2), 127-133. View Source
